Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate
CAS No.:
Cat. No.: VC15829523
Molecular Formula: C16H21NO5S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO5S |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | ethyl 3-oxo-3-(4-piperidin-1-ylsulfonylphenyl)propanoate |
| Standard InChI | InChI=1S/C16H21NO5S/c1-2-22-16(19)12-15(18)13-6-8-14(9-7-13)23(20,21)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3 |
| Standard InChI Key | IZHRAAGKEMPZMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Introduction
Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate is a synthetic organic compound belonging to the class of esters. It features a complex molecular structure, which includes an ethyl ester group, a ketone functional group, and a piperidine ring substituted with a sulfonyl group. The compound's molecular formula is C16H21NO5S, and its molecular weight is approximately 339.41 g/mol .
Synthesis
The synthesis of Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate typically involves multiple steps, starting from appropriate precursors such as 4-(piperidin-1-ylsulfonyl)benzaldehyde or similar compounds. The process may involve condensation reactions followed by esterification to form the final product.
Suppliers and Availability
Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate is available from several suppliers, including Amadis Chemical Company Limited in China . The compound can be purchased in various quantities, with purity levels typically around 0.97 .
| Supplier | Location | Purity | CAS Number |
|---|---|---|---|
| Amadis Chemical Company Limited | China | 0.97 | 1403564-58-8 |
Comparison with Similar Compounds
Several compounds share structural similarities with Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate, including Ethyl 3-oxo-3-(4-(phenyl)sulfonyl)propanoate and Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate. These compounds differ in their sulfonyl substituents, which can significantly affect their biological activities and applications.
| Compound | Structure | Notable Features |
|---|---|---|
| Ethyl 3-oxo-3-(4-(phenyl)sulfonyl)propanoate | Lacks piperidine ring | Different biological activity |
| Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate | Pyrrolidine instead of piperidine | Similar functional groups but different pharmacokinetics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume